Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C15H19NO3. It is a piperidine derivative, characterized by the presence of a benzyl group, an oxo group, and an ethyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a complex organic compound that has been used in the synthesis of various receptor agonists and antagonists . The specific targets of this compound can vary depending on the specific receptors being targeted in the synthesis process.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used as a building block in the synthesis of receptor agonists and antagonists . The exact mode of action can vary depending on the specific synthesis process and the receptors being targeted.
Biochemical Pathways
The compound is involved in the synthesis of chromeno[3,4-c]pyridin-5-ones This synthesis process can affect various biochemical pathways, depending on the specific receptors being targeted
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptors being targeted. For example, it has been used as a starting reagent in the synthesis of a derivative that has potential therapeutic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in NH4OH, indicating that its solubility can be affected by the pH of the environment . Additionally, it is recommended to store the compound at room temperature in an inert atmosphere , suggesting that temperature and atmospheric conditions can impact its stability.
Biochemical Analysis
Biochemical Properties
It has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting that it may interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N- , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl acetoacetate under reflux conditions to form the intermediate, which is then cyclized to yield the target compound . Another method involves the addition of benzylamine to methyl acrylate, followed by cyclization in the presence of sodium methoxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-oxo-1-piperidinecarboxylate: Similar in structure but lacks the benzyl group.
1-Benzyl-4-ethoxycarbonyl-3-piperidone: Similar but with different functional groups.
1-Carbethoxy-4-piperidone: Another piperidine derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZJQBQGFBFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275984 | |
Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41276-30-6 | |
Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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